3,4,5-Trimethylthiazol-3-ium tetrafluoroborate
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Overview
Description
3,4,5-Trimethylthiazol-3-ium tetrafluoroborate is a chemical compound with the molecular formula C6H10BF4NS and a molecular weight of 215.02 . It is known for its unique structure, which includes a thiazolium ring substituted with three methyl groups at positions 3, 4, and 5, and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylthiazol-3-ium tetrafluoroborate typically involves the reaction of 3,4,5-trimethylthiazole with a suitable tetrafluoroborate salt under controlled conditions . The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time . Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylthiazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The thiazolium ring can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Halides or amines in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolium derivatives.
Substitution: Formation of substituted thiazolium compounds.
Scientific Research Applications
3,4,5-Trimethylthiazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylthiazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The thiazolium ring can participate in various biochemical reactions, including enzyme inhibition and activation . The compound may also interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylthiazolium chloride
- 4-Methylthiazolium bromide
- 5-Methylthiazolium iodide
Comparison
Compared to these similar compounds, 3,4,5-Trimethylthiazol-3-ium tetrafluoroborate is unique due to the presence of three methyl groups on the thiazolium ring, which can influence its chemical reactivity and biological activity . The tetrafluoroborate anion also contributes to its distinct properties, such as solubility and stability .
Properties
Molecular Formula |
C6H10BF4NS |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3,4,5-trimethyl-1,3-thiazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C6H10NS.BF4/c1-5-6(2)8-4-7(5)3;2-1(3,4)5/h4H,1-3H3;/q+1;-1 |
InChI Key |
YIKIXSWJYCYTBP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(SC=[N+]1C)C |
Origin of Product |
United States |
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